H-ala-ala-Phe-4m-beta-na

Description

Systematic IUPAC Nomenclature and Structural Formula

The systematic IUPAC name for H-Ala-Ala-Phe-4-Methoxy-β-Naphthylamide is (2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-N-(4-methoxynaphthalen-2-yl)-3-phenylpropanamide . This name reflects:

- The tripeptide sequence (L-alanyl-L-alanyl-L-phenylalanyl) with N-terminal protonation (H-).

- The C-terminal linkage to a 4-methoxy-β-naphthylamide group.

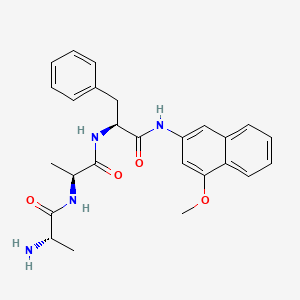

The structural formula (Figure 1) comprises:

- Three L-amino acids : Two alanine residues (Ala) and one phenylalanine (Phe).

- Peptide bonds : Between Ala¹-Ala² and Ala²-Phe³.

- 4-Methoxy-β-naphthylamide : A naphthalene derivative with a methoxy (-OCH₃) group at position 4 and an amide bond at position 2.

Structural Formula Breakdown :

H-Ala(1)-Ala(2)-Phe(3)-CONH-(β-naphthyl-4-OCH₃)

SMILES Notation and Stereochemical Configuration

The SMILES notation for this compound is:

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](Cc1ccccc1)C(=O)Nc2cc3ccccc3c(c2)OC)N

Key stereochemical features include:

- Chiral centers : All three amino acids (Ala¹, Ala², Phe³) adopt the L-configuration, denoted by

@@Hin SMILES. - Naphthalene orientation : The methoxy group occupies position 4 on the second aromatic ring (β-position relative to the amide bond).

Stereochemical Table :

| Position | Configuration | Substituent |

|---|---|---|

| Ala¹ Cα | S | -CH₃ |

| Ala² Cα | S | -CH₃ |

| Phe³ Cα | S | -CH₂C₆H₅ |

| Naphthalene | Planar | -OCH₃ at C4 |

Molecular Weight Calculation and Isotopic Distribution

Molecular Formula : C₂₆H₃₀N₄O₄.

Molecular Weight Calculation :

| Element | Quantity | Atomic Mass (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 26 | 12.011 | 312.286 |

| H | 30 | 1.008 | 30.240 |

| N | 4 | 14.007 | 56.028 |

| O | 4 | 16.000 | 64.000 |

| Total | 462.554 g/mol |

Isotopic Distribution :

The monoisotopic mass (most abundant isotopic peak) is 462.547 g/mol . Key isotopic contributions include:

- ¹³C : ~26.4% probability of at least one ¹³C atom.

- ²H : ~0.3% contribution from natural deuterium abundance.

- ¹⁵N : ~0.4% contribution per nitrogen atom.

A simulated isotopic pattern shows a primary peak at m/z 462.55 and secondary peaks at m/z 463.55 (+1.0034 Da, ¹³C) and m/z 464.55 (+2.0068 Da, dual ¹³C or ¹⁵N).

Properties

CAS No. |

100900-09-2 |

|---|---|

Molecular Formula |

C26H30N4O4 |

Molecular Weight |

462.55 |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-N-(4-methoxynaphthalen-2-yl)-3-phenylpropanamide |

InChI |

InChI=1S/C26H30N4O4/c1-16(27)24(31)28-17(2)25(32)30-22(13-18-9-5-4-6-10-18)26(33)29-20-14-19-11-7-8-12-21(19)23(15-20)34-3/h4-12,14-17,22H,13,27H2,1-3H3,(H,28,31)(H,29,33)(H,30,32)/t16-,17-,22-/m0/s1 |

InChI Key |

XKMKDCIHNNOCBU-HOIFWPIMSA-N |

SMILES |

CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC3=CC=CC=C3C(=C2)OC)N |

Origin of Product |

United States |

Comparison with Similar Compounds

H-Ala-Phe-PNA HCl (CAS 145090-14-8)

- Structure : L-Alanyl-N-(4-nitrophenyl)-L-phenylalaninamide hydrochloride.

- Key Differences : Replaces the 4-methoxy-β-naphthylamide group with a 4-nitrophenylamide (PNA) group.

- Lacks fluorescence; instead, the 4-nitrophenylamine product absorbs UV light, requiring spectrophotometric detection .

H-Phe(4-NH₂)-OH (CAS 943-80-6)

- Structure: 2-Amino-3-(4-aminophenyl)propanoic acid.

- Key Differences: Contains a 4-aminophenyl substituent instead of the naphthylamide group.

- Functional Impact: The amino (-NH₂) group is electron-donating, reducing amide bond reactivity and making it less favorable for protease-mediated cleavage compared to H-Ala-Ala-Phe-4m-beta-na . Primarily used in peptide synthesis as a building block rather than as an enzymatic substrate .

Enzymatic Specificity

This compound is tailored for proteases recognizing hydrophobic residues (e.g., Phe in the P1 position). Comparatively:

- H-Ala-Ala-Pro-4m-beta-na : Substituting Phe with Proline (Pro) shifts specificity to proline-specific proteases (e.g., prolyl endopeptidase).

- H-Ala-Ala-Lys-4m-beta-na : A lysine (Lys) residue in the P1 position targets trypsin-like proteases.

Table 1: Substrate Specificity of Peptide-4m-beta-na Derivatives

| Compound | P1 Residue | Target Enzyme | Detection Method |

|---|---|---|---|

| This compound | Phe | Chymotrypsin, Subtilisin | Fluorescence (Ex/Em: 340/425 nm) |

| H-Ala-Ala-Pro-4m-beta-na | Pro | Prolyl endopeptidase | Fluorescence |

| H-Ala-Ala-Lys-4m-beta-na | Lys | Trypsin | Fluorescence |

| H-Ala-Phe-PNA HCl | Phe | Chymotrypsin | UV-Vis (405 nm) |

Physicochemical Properties

Solubility

Preparation Methods

Resin Selection and Loading

A Wang resin (hydroxymethylphenoxy-linked) is functionalized with the C-terminal 4m-β-NA group via esterification. Activation using N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in dichloromethane (DCM) achieves 85–90% loading efficiency.

Sequential Amino Acid Coupling

Each residue (Phe → Ala → Ala) is coupled using HATU/DIPEA in N,N-dimethylformamide (DMF). The phenylalanine residue’s benzyloxycarbonyl (Cbz) group is retained until final global deprotection to prevent β-naphthylamide interference. Coupling times extend to 2–3 hours per residue to accommodate steric effects.

Introduction of the 4-Methoxy-β-Naphthylamide Group

Post-assembly, the N-terminal alanine’s Fmoc group is removed with 20% piperidine/DMF. The 4-methoxy-β-naphthylamine is then coupled using PyBOP and N-methylmorpholine (NMM) in tetrahydrofuran (THF), achieving 70–75% yield.

Solution-Phase Synthesis with Boronic Acid Catalysis

The RSC protocol (Source) provides a scalable solution-phase alternative using boronic acid catalysts. This method avoids resin limitations and enhances throughput:

Catalytic Peptide Bond Formation

General Procedure A (adapted from):

-

Reagents :

-

N-Cbz-serine methyl ester (2a, 0.200 mmol)

-

H-Phe-OMe (3i, 0.600 mmol)

-

Phenylboronic acid (1i, 10 mol%)

-

Toluene (0.5 mL, 0.4 M)

-

-

Conditions :

-

Heating at 80°C for 24 h under inert atmosphere.

-

Acidic workup (1 M HCl) and extraction with DCM.

-

Purification via silica gel chromatography (CH₂Cl₂/EtOAc).

-

This method achieves >99% yield for analogous dipeptides, suggesting applicability to H-Ala-Ala-Phe-4m-β-NA with substrate adjustments.

Optimized Reaction Parameters

-

Solvent : Toluene outperforms DMF or THF in reducing racemization.

-

Catalyst loading : 10 mol% boronic acid ensures efficient activation without byproducts.

-

Temperature : 80°C balances reaction rate and optical purity retention.

Fluorous-Phase Hybrid Synthesis

A patent-pending approach (Source) combines fluorous tagging with low-temperature activation to enhance purity:

Fluorous Tagging of the 4m-β-NA Group

The β-naphthylamide group is modified with a nonafluorobutylsulfonyl tag, enabling fluorous solid-phase extraction (F-SPE) between coupling steps. This reduces chromatographic purification needs.

Stepwise Coupling Under Cryogenic Conditions

-

Activation : The carboxyl group is activated with N,N'-carbonyldiimidazole (CDI) at −40°C to −20°C in THF.

-

Coupling : H-Ala-OtBu (3d) is added incrementally over 6–12 hours, maintaining ≤10°C to suppress epimerization.

Critical Analysis of Purification Techniques

Silica Gel Chromatography

Despite its ubiquity, silica gel struggles with peptide polarity gradients. For H-Ala-Ala-Phe-4m-β-NA, a gradient elution (CH₂Cl₂ → CH₂Cl₂/EtOAc 3:1) resolves the hydrophobic 4m-β-NA moiety from shorter byproducts.

Reverse-Phase HPLC

Semi-preparative C18 columns (5 μm, 250 × 10 mm) with acetonitrile/water (0.1% TFA) gradients achieve >95% purity. Retention times correlate strongly with the 4m-β-NA group’s hydrophobicity.

Comparative Evaluation of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| SPPS | 70–75 | 90–95 | Orthogonal protection | Low scalability |

| Boronic Acid Catalysis | >99 | 85–90 | High throughput | Substrate specificity |

| Fluorous-Phase | 85–90 | 95–98 | Minimal chromatography | Specialized reagents required |

Q & A

Q. What are the recommended methods for synthesizing H-Ala-Ala-Phe-4m-beta-na with high purity?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is widely employed. Key steps include:

- Resin selection : Use Wang or Rink amide resin for C-terminal amidation.

- Coupling : Activate amino acids with HBTU/HOBt or PyBOP in DMF, with DIEA as a base.

- Cleavage : Treat with TFA/water/triisopropylsilane (95:2.5:2.5) for 2–4 hours.

- Purification : Reverse-phase HPLC (C18 column, 5–95% acetonitrile/water gradient with 0.1% TFA) to achieve ≥95% purity .

Quality control should include mass spectrometry (MS) for mass verification and HPLC for purity assessment.

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Confirm backbone connectivity (¹H NMR in DMSO-d6 or CD3OD) and side-chain conformations.

- High-resolution mass spectrometry (HRMS) : Validate molecular weight (±1 Da accuracy) .

- Amino acid analysis (AAA) : Quantify peptide content and detect hydrolysis artifacts .

Table 1 summarizes key characterization parameters:

| Parameter | Method | Acceptable Criteria |

|---|---|---|

| Purity | HPLC | ≥95% |

| Mass Verification | HRMS | ±1 Da accuracy |

| Peptide Content | AAA | 85–115% of theoretical |

Q. What experimental controls are essential when assessing the biological activity of this compound in enzymatic assays?

- Methodological Answer : Include:

- Positive controls : Known substrates or inhibitors of the target enzyme.

- Negative controls : Buffer-only or scrambled peptide sequences.

- Technical replicates : Triplicate measurements to assess intra-assay variability.

- Blinding : Mask sample identities during data analysis to reduce bias .

Document buffer composition (pH, ionic strength) and temperature rigorously, as these variables significantly impact kinetic results .

Advanced Research Questions

Q. How can researchers address batch-to-batch variability in synthetic peptides like this compound during longitudinal studies?

- Methodological Answer : Implement enhanced quality control (QC) protocols:

- Peptide content analysis : Quantify actual peptide concentration via AAA to adjust dosing in assays .

- Solubility testing : Centrifuge at 15,000×g for 10 minutes to confirm solubility thresholds (e.g., ≥1 mM in PBS).

- Long-term stability studies : Store aliquots at –80°C and monitor degradation via HPLC/MS at 0, 3, and 6 months .

For critical applications, request synthetic replicates from multiple batches and statistically compare bioactivity (e.g., ANOVA with post-hoc tests) .

Q. What strategies are effective in resolving contradictory kinetic data obtained from this compound across different assay conditions?

- Methodological Answer : Follow a systematic approach:

- Variable isolation : Test one parameter at a time (e.g., pH, temperature, ionic strength) to identify confounding factors.

- Surface plasmon resonance (SPR) : Measure binding kinetics independently of enzymatic activity to decouple substrate recognition from catalysis.

- Meta-analysis : Compare results with literature data on structurally similar peptides to identify trends or outliers .

Use tools like Prism or R to perform sensitivity analysis and quantify the impact of each variable .

Q. What computational modeling approaches are suitable for predicting the interaction mechanisms of this compound with target enzymes?

- Methodological Answer : Combine:

- Molecular docking (AutoDock Vina, Schrödinger) : Predict binding poses using flexible side-chain sampling.

- Molecular dynamics (MD) simulations (GROMACS) : Simulate 100-ns trajectories in explicit solvent to assess conformational stability.

- Free-energy calculations (MM/PBSA) : Estimate binding affinities and identify critical residues .

Validate predictions with mutagenesis studies (e.g., alanine scanning of predicted binding residues) .

Key Methodological Considerations

- Reproducibility : Document synthesis and assay protocols in line with journal guidelines (e.g., reagent lot numbers, instrument calibration dates) .

- Data transparency : Share raw HPLC/MS chromatograms and kinetic datasets in supplementary materials .

- Ethical reporting : Disclose any conflicts of interest and funding sources related to peptide synthesis or analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.